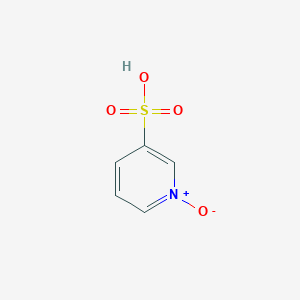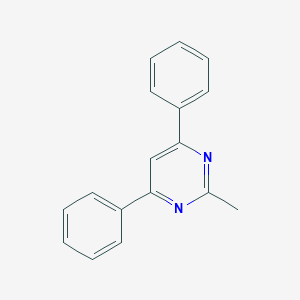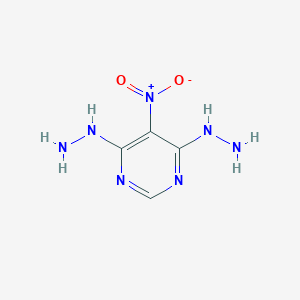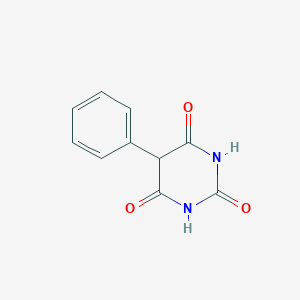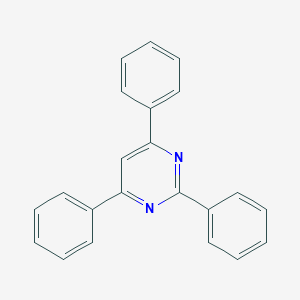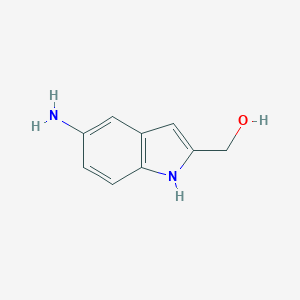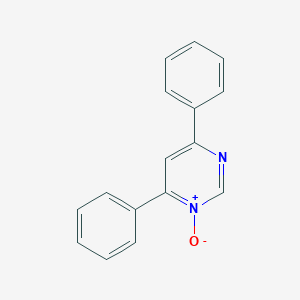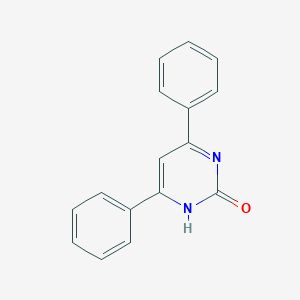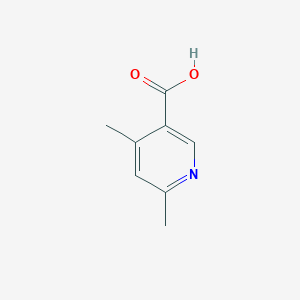
4,6-Dimethylnicotinic acid
Overview
Description
4,6-Dimethylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 4th and 6th positions of the pyridine ring. The molecular formula of this compound is C8H9NO2, and it has a molecular weight of 151.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylnicotinic acid typically involves the methylation of nicotinic acid derivatives. One common method is the reaction of 4,6-dimethyl-2-pyrimidinylacetic acid esters with amines, which leads to the formation of this compound . Another approach involves the esterification of nicotinic acid followed by methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using suitable catalysts and reagents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,6-Dimethylnicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling . Additionally, it can modulate lipid metabolism and inflammatory responses through its effects on various enzymes and receptors .
Comparison with Similar Compounds
- 2-Amino-4,6-dimethylnicotinic acid
- 2-Alkylamino-4,6-dimethylnicotinic acid
- 1,2-Dihydro-2-oxo-4,6-dimethylnicotinic acid
Comparison: 4,6-Dimethylnicotinic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXREYUMWKSTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355784 | |
| Record name | 4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-86-5 | |
| Record name | 4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-dimethylnicotinic acid in the context of natural product chemistry?
A: this compound plays a crucial role in the synthesis of gentianidine, a natural alkaloid found in the Chinese medicinal plant Gentiana macrophylla. Researchers successfully synthesized gentianidine by utilizing this compound as a starting material, reacting it with formaldehyde and subsequently treating the condensation product with hydrochloric acid. [] This synthesis confirmed the structure of gentianidine and highlighted the importance of this compound in accessing natural product analogs.
Q2: What are some of the common synthetic applications of this compound?
A: this compound serves as a versatile building block for the synthesis of diverse nicotinic acid derivatives. Specifically, it's been widely employed in preparing amides with potential pharmacological activities. Researchers have explored the synthesis of 2-arylamino-4,6-dimethylnicotinic acid amides, [, , , , ] 2-alkoxy-4,6-dimethylnicotinic acid alkylamides, [] and 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides. [] These studies demonstrate the utility of this compound in constructing a range of structurally diverse compounds for medicinal chemistry research.
Q3: Has the reactivity of this compound derivatives been explored in other synthetic transformations?
A: Yes, studies have demonstrated the synthetic utility of this compound derivatives beyond amide formation. For instance, researchers have investigated the reaction of salts of 1-alkyl-4,6-dimethyl-2-pyrimidinylacetic acid esters with amines, leading to the formation of various nicotinic acid derivatives. [] This example showcases the potential of this compound derivatives as valuable intermediates in multistep syntheses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


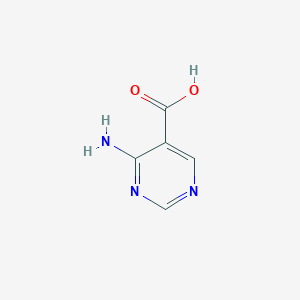
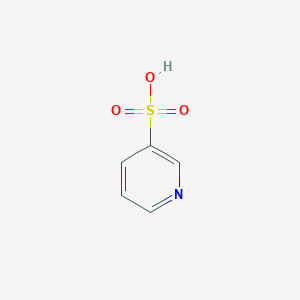

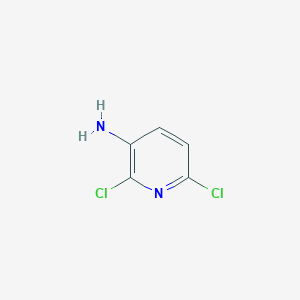
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
